molecular formula C9H17NO2 B13065337 Methyl 2-(2-aminocyclohexyl)acetate

Methyl 2-(2-aminocyclohexyl)acetate

Cat. No.: B13065337
M. Wt: 171.24 g/mol
InChI Key: YPSMNYQBMNDTCP-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminocyclohexyl)acetate is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane and contains both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-aminocyclohexyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-aminocyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the direct amination of methyl 2-cyclohexylacetate using ammonia or an amine source under high pressure and temperature. This method may require the use of a catalyst such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield alcohols, while reduction of the amine group can produce primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives or primary amines.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Methyl 2-(2-aminocyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-aminocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminocyclohexyl)acetate: Similar structure but with the amine group in a different position.

    Cyclohexylamine: Contains only the amine group without the ester functionality.

    Methyl cyclohexylacetate: Contains the ester group but lacks the amine functionality.

Uniqueness

Methyl 2-(2-aminocyclohexyl)acetate is unique due to the presence of both an ester and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(2-aminocyclohexyl)acetate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8H,2-6,10H2,1H3

InChI Key

YPSMNYQBMNDTCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCCC1N

Origin of Product

United States

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